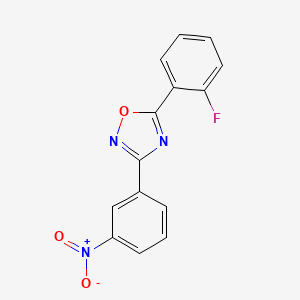

5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Übersicht

Beschreibung

5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5-(2-Aminophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The incorporation of fluorophenyl and nitrophenyl groups enhances their biological activity. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways .

Antimicrobial Properties

5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been evaluated for its antimicrobial activity. The presence of the nitrophenyl group is particularly notable as nitro groups are known to enhance the antibacterial efficacy of organic compounds. In vitro studies have demonstrated that this compound exhibits activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Fluorescent Materials

The unique structural properties of this compound make it suitable for applications in materials science, particularly in the development of fluorescent materials. Its ability to emit light upon excitation can be harnessed in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research indicates that incorporating this compound into polymer matrices can enhance the brightness and stability of fluorescent materials .

Polymeric Composites

In addition to its fluorescent properties, this compound can be integrated into polymeric composites to improve thermal stability and mechanical strength. The oxadiazole core contributes to enhanced thermal resistance, making it valuable in applications requiring durable materials under high-temperature conditions .

Pesticidal Activity

The potential use of this compound as a pesticide has been explored due to its biological activity against pests. Initial studies suggest that derivatives of this compound can effectively disrupt the metabolic processes of certain agricultural pests, leading to their mortality. This makes it a candidate for development as a novel agrochemical agent .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(2-Fluorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

- 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

- 5-(2-Fluorophenyl)-3-(3-aminophenyl)-1,2,4-oxadiazole

Uniqueness

5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups in the oxadiazole ring system provides distinct properties that can be advantageous in various applications compared to other similar compounds.

Biologische Aktivität

5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of oxadiazoles contributes to their bioactivity, making them valuable in drug discovery.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which plays a crucial role in its biological interactions.

Anticancer Activity

Research has shown that oxadiazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (lung cancer) | 0.67 | |

| This compound | HCT-116 (colon cancer) | 0.80 | |

| This compound | PC-3 (prostate cancer) | 0.87 |

These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazoles has been attributed to their ability to inhibit key enzymes involved in inflammatory pathways. Specifically, compounds within this class have shown inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response . The presence of the nitro group in the structure may enhance this activity.

Antimicrobial Activity

Oxadiazoles have also been evaluated for their antimicrobial properties. Studies indicate that certain derivatives exhibit significant activity against bacterial strains and fungi. For example, derivatives have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in cancer progression and inflammation .

- Receptor Modulation : It may also interact with various receptors in the body that regulate cell proliferation and apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for anticancer activity. Among these compounds, one derivative exhibited an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line, indicating potent anticancer activity .

Eigenschaften

IUPAC Name |

5-(2-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3O3/c15-12-7-2-1-6-11(12)14-16-13(17-21-14)9-4-3-5-10(8-9)18(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZRTJZTUNWGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358391 | |

| Record name | 5-(2-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693236-20-3 | |

| Record name | 5-(2-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.